2-Hydroxypropiophenone 2-Hydroxypropiophenone 2-hydroxy-1-phenyl-1-propanone is an alpha-oxyketone that consists of propiophenone bearing an alpha-hydroxy substituent. It is an aromatic ketone and a secondary alpha-hydroxy ketone. It derives from a propiophenone.
Brand Name: Vulcanchem
CAS No.: 5650-40-8
VCID: VC0515926
InChI: InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3
SMILES: CC(C(=O)C1=CC=CC=C1)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

2-Hydroxypropiophenone

CAS No.: 5650-40-8

Cat. No.: VC0515926

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Hydroxypropiophenone - 5650-40-8

Specification

CAS No. 5650-40-8
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 2-hydroxy-1-phenylpropan-1-one
Standard InChI InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3
Standard InChI Key WLVPRARCUSRDNI-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=CC=C1)O
Canonical SMILES CC(C(=O)C1=CC=CC=C1)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Hydroxypropiophenone (C₉H₁₀O₂) consists of a propiophenone backbone substituted with a hydroxyl group at the ortho position of the phenyl ring. Its molecular weight is 150.18 g/mol, and the compound typically exists as a brown liquid with a density of 1.09–1.11 g/mL at 20°C . The presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups influences its reactivity and stability.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Boiling Point150°C
Melting Point15–22°C
Refractive Index (20°C)1.547–1.549
Flash Point71°C
SolubilityMiscible in organic solvents

Spectroscopic Characterization

Infrared (IR) spectra confirm the presence of hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches . Nuclear Magnetic Resonance (NMR) data reveal distinct signals for the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 1.2 ppm), and carbonyl carbon (δ 205 ppm) .

Synthesis and Production Methods

Biocatalytic Approaches

Recent advances utilize Pseudomonas putida ATCC 12633 cells expressing benzoylformate decarboxylase (BFD) for enantioselective synthesis of (S)-2-hydroxypropiophenone. Key findings include:

  • Productivity: 1.6 g/L with a yield of 0.74 g/g benzaldehyde under optimized conditions .

  • Immobilization: Calcium alginate-polyvinyl alcohol beads enable four reuse cycles without significant activity loss .

  • Strain Engineering: Heterologous expression of Deinococcus radiodurans PprI protein enhances tolerance to aldehydes, improving productivity by 35% .

Chemical Reactivity and Applications

Diastereoselective Reactions

2-Hydroxypropiophenone participates in conjugate additions with 2′-hydroxychalcones to form pentanedione derivatives. NMR studies reveal that steric effects govern diastereomer ratios (up to 4:1) .

Claisen-Schmidt Condensation

Under solvent-free grinding conditions, it reacts with aromatic aldehydes to yield α-methylchalcones (85–92% yield), demonstrating greener synthesis compared to conventional methods .

Coordination Chemistry

Schiff base complexes with Mn(II), Cu(II), and Zn(II) exhibit corrosion inhibition efficiencies of 78–94% on mild steel in acidic media. The Cu(II) complex shows the highest performance due to strong adsorption on metal surfaces .

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